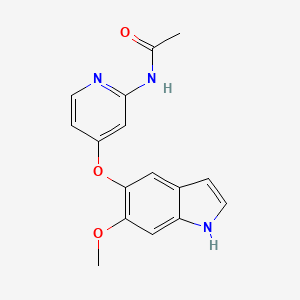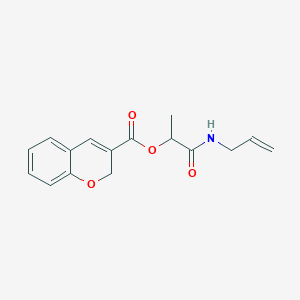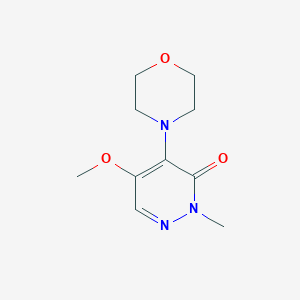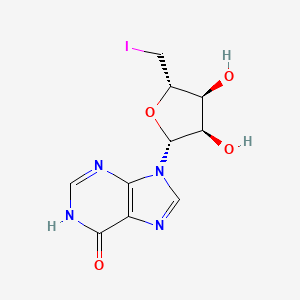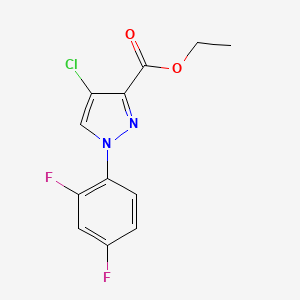
2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Addition of the Hydroxypropynyl Group: This step can involve the addition of propargyl alcohol to the pyridazinone core under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one may have applications in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one would depend on its specific interactions with molecular targets. Potential pathways could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor function.
Influence on Cellular Pathways: Affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzylpyridazin-3(2H)-one: Lacks the hydroxypropynyl group.
5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one: Lacks the benzyl group.
2-Benzyl-5-(prop-1-yn-1-yl)pyridazin-3(2H)-one: Lacks the hydroxy group.
Uniqueness
2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one is unique due to the presence of both the benzyl and hydroxypropynyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
| 825634-11-5 | |
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
2-benzyl-5-(3-hydroxyprop-1-ynyl)pyridazin-3-one |
InChI |
InChI=1S/C14H12N2O2/c17-8-4-7-13-9-14(18)16(15-10-13)11-12-5-2-1-3-6-12/h1-3,5-6,9-10,17H,8,11H2 |
InChI-Schlüssel |
BGAAJHMIDKFRDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


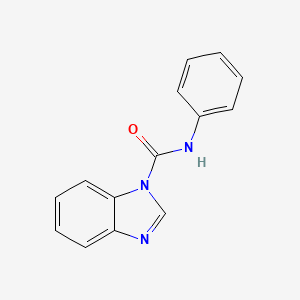
![6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B12928255.png)
